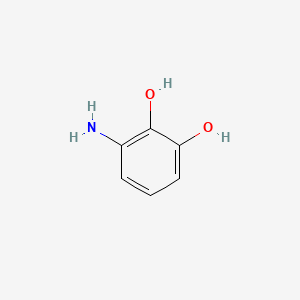

3-Aminobenzene-1,2-diol

カタログ番号 B1330042

分子量: 125.13 g/mol

InChIキー: MGBKJKDRMRAZKC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07628992B1

Procedure details

Chromaffin cells were prepared from bovine adrenal glands by protease perfusion using the method described by Livett in Physiol. Rev. 64:1103 (1984). The cells were plated at 1×106 cells/well in 24-well plates in Dulbecco's modified Eagle's medium supplemented with 10% fetal calf serum, 8 μM fluorodoxyurine, 50 μg/ml gentamicin, 10 μM cytosine arabinofuranoside, 2.5 μg/ml fungizone, 25 international units/ml penicillin, 25 μg/ml streptomycin and 2 mM glutamine. Experiments were performed 3-8 days after plating. Ca2+-evoked catecholamine release was measured fluorometrically.

Name

gentamicin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

cytosine arabinofuranoside

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

fungizone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

streptomycin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

C[C@@H](NC)[C@H]1O[C@H](O[C@H:10]2[C@H:15]([OH:16])[C@@H:14]([O:17][C@H]3OC[C@@](O)(C)[C@H](NC)[C@H]3O)[C@H:13]([NH2:29])[CH2:12][C@@H:11]2N)[C@H](N)CC1.OC1O[C@H](CO)[C@@H](O)[C@@H]1O.N1C=CC(N)=NC1=O.C[C@@H]1[C@@H](O)[C@@H](C)[C@H](C)OC(=O)C[C@H](O)C[C@H](O)CC[C@@H](O)[C@H](O)C[C@H](O)C[C@@]2(O)O[C@H]([C@H](C(O)=O)[C@@H](O)C2)C[C@@H](O[C@@H]2O[C@H](C)[C@@H](O)[C@H](N)[C@@H]2O)C=CC=CC=CC=CC=CC=CC=C1.CC1(C)S[C@@H]2[C@H](NC(CC3C=CC=CC=3)=O)C(=O)N2[C@H]1C([O-])=O.[K+].C[C@@H]1O[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](NC(N)=N)[C@@H](O)[C@@H]2NC(N)=N)[C@H](O[C@@H]2O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2NC)[C@@]1(O)C=O.N[C@H](C(O)=O)CCC(=O)N>>[C:15]1([CH:10]=[CH:11][CH:12]=[C:13]([NH2:29])[C:14]=1[OH:17])[OH:16] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

gentamicin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC

|

Step Two

|

Name

|

cytosine arabinofuranoside

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1[C@@H](O)[C@H](O)[C@H](O1)CO.N1C(=O)N=C(N)C=C1

|

Step Three

|

Name

|

fungizone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)[O-])C.[K+]

|

Step Five

|

Name

|

streptomycin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCC(N)=O)C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Chromaffin cells were prepared from bovine adrenal glands by protease perfusion

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |